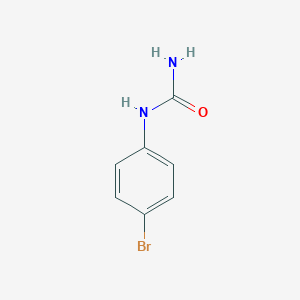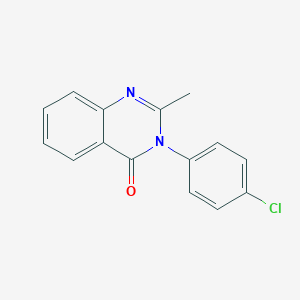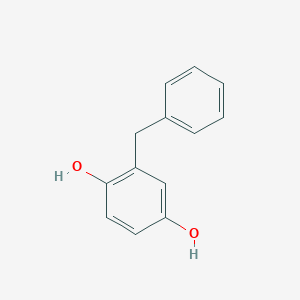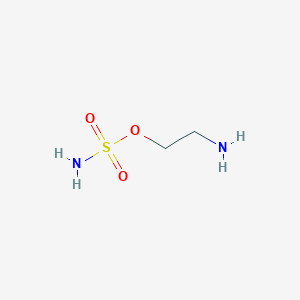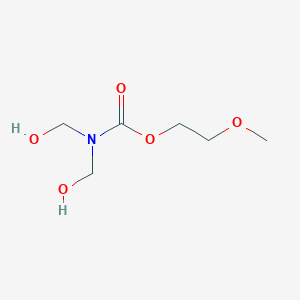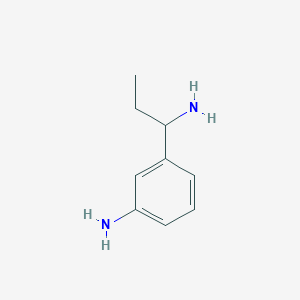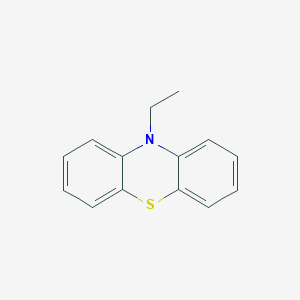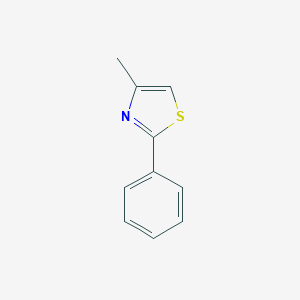
4-Methyl-2-phenylthiazole
Vue d'ensemble
Description
4-Methyl-2-phenylthiazole is a compound with the molecular formula C10H9NS . It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a molecular weight of 175.25 .
Synthesis Analysis
The synthesis of 4-Methyl-2-phenylthiazole involves various chemical reactions. For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide . The synthesis method was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylthiazole is characterized by a planar thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-2-phenylthiazole are complex and can involve various intermediates . For instance, 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives .Physical And Chemical Properties Analysis
4-Methyl-2-phenylthiazole has a molecular weight of 175.25 . It is a pale-yellow to yellow-brown solid with a melting point of 51-56°C . The compound has a density of 1.3±0.1 g/cm³ .Applications De Recherche Scientifique
Application in Anticancer Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
4-Methyl-2-phenylthiazole has been used in the synthesis of novel thiazoles carrying a 1,3,4-thiadiazole core. These compounds have been studied for their potential anticancer activity , particularly against liver carcinoma .
Methods of Application
The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a synthon to prepare 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. This was achieved via the reaction of the synthon with appropriate hydrazonoyl chlorides .
Results or Outcomes
The synthesized compounds were evaluated for their anticancer activity against the HepG2 liver carcinoma cell line using the MTT assay. Several compounds showed promising antitumor activity when compared with the standard drug Doxorubicin .
Application in Synthesis of Novel Thiazole Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Methyl-2-phenylthiazole is used in the synthesis of new thiazole and 1,3,4-thiadiazole derivatives. These compounds have been evaluated as potential anticancer agents .
Methods of Application
The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide was used as a starting material for the preparation of a new series of thiadiazole derivatives. This was achieved by reacting it with a number of α-halo compounds in the presence of triethylamine .
Results or Outcomes
The newly synthesized compounds were evaluated for their anticancer activity against the HepG2 cell line. Some compounds showed significant anticancer activity, with IC50 values of 1.61 ± 1.92 (μg/mL) and 1.98 ± 1.22 (μg/mL) .
Application in Antioxidant Research
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
4-Methyl-2-phenylthiazole has been used in the synthesis of new compounds with diverse therapeutic potentials, including antioxidant effects . The antioxidant activity of these compounds is believed to be due to their ability to donate hydrogen to free radicals .
Methods of Application
The compound 4-Methyl-2-phenylthiazole is modified at various locations on the thiazole ring to produce a variety of new compounds . These compounds are then tested for their antioxidant activity using standard assays .
Results or Outcomes
The synthesized compounds showed significant antioxidant activity in the assays, suggesting their potential as therapeutic agents .
Application in Anti-Inflammatory Research
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
4-Methyl-2-phenylthiazole is used in the synthesis of compounds with anti-inflammatory effects . These compounds are believed to inhibit the production of pro-inflammatory cytokines .
Methods of Application
The compound 4-Methyl-2-phenylthiazole is reacted with various reagents to produce a series of new compounds . These compounds are then tested for their anti-inflammatory activity using in vitro and in vivo models .
Results or Outcomes
Some of the synthesized compounds showed significant anti-inflammatory activity, with inhibition percentages of 60.71% and 64.28%, respectively, as compared to the standard drug diclofenac sodium with 57.14% inhibition at a dose of 25 mg/kg .
Application in Antitubercular Research
Summary of the Application
4-Methyl-2-phenylthiazole has been used in the synthesis of new compounds with diverse therapeutic potentials, including antitubercular effects . These compounds are believed to inhibit the growth of Mycobacterium tuberculosis .
Methods of Application
The compound 4-Methyl-2-phenylthiazole is modified at various locations on the thiazole ring to produce a variety of new compounds . These compounds are then tested for their antitubercular activity using standard assays .
Results or Outcomes
The synthesized compounds showed significant antitubercular activity in the assays, suggesting their potential as therapeutic agents .
Application in Antiviral Research
Summary of the Application
4-Methyl-2-phenylthiazole is used in the synthesis of compounds with antiviral effects . These compounds are believed to inhibit the replication of various viruses .
Methods of Application
The compound 4-Methyl-2-phenylthiazole is reacted with various reagents to produce a series of new compounds . These compounds are then tested for their antiviral activity using in vitro and in vivo models .
Results or Outcomes
Some of the synthesized compounds showed significant antiviral activity, with inhibition percentages of 60.71% and 64.28%, respectively, as compared to the standard drug diclofenac sodium with 57.14% inhibition at a dose of 25 mg/kg .
Safety And Hazards
Orientations Futures
Thiazoles, including 4-Methyl-2-phenylthiazole, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the establishment of structure–function relationships between material properties and biological performance .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOHWQDCODUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338903 | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylthiazole | |
CAS RN |
1826-17-1 | |
| Record name | 4-Methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-METHYL-2-PHENYLTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

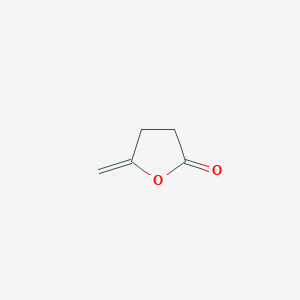
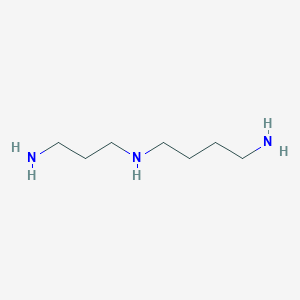
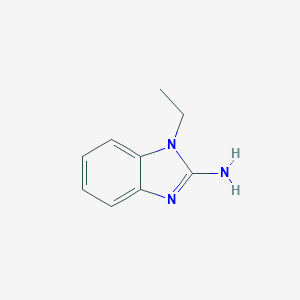
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)
